

Application Notes and Protocols: Dosing Regimen of Ofirnoflast in Murine Colitis Models

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Compound of Interest

Compound Name: *Ofirnoflast*

Cat. No.: *B15608140*

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Introduction

Ofirnoflast (formerly HT-6184) is a first-in-class, orally bioavailable small molecule inhibitor of NIMA-related kinase 7 (NEK7).[1][2] It represents a novel therapeutic approach for inflammatory conditions by targeting the NLRP3 inflammasome pathway.[1][2] Preclinical studies have demonstrated the potential of **Ofirnoflast** in mitigating inflammation in murine models of colitis, a key preclinical model for inflammatory bowel disease (IBD). These application notes provide a detailed overview of the available information on the dosing and administration of **Ofirnoflast** in such models, along with representative experimental protocols.

Mechanism of Action: **Ofirnoflast** functions by disrupting the assembly of the NLRP3 inflammasome.[1][2] NEK7 is an essential component required for the activation and oligomerization of the NLRP3 inflammasome complex. By inhibiting NEK7, **Ofirnoflast** prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1 β and IL-18, thereby reducing the inflammatory response.[1][2]

Quantitative Data Summary

Specific quantitative data from preclinical studies of **Ofirnoflast** in murine colitis models, including dose-response relationships and detailed efficacy data, are not yet publicly available in peer-reviewed publications. The information released to date indicates that in a dextran

sulfate sodium (DSS)-induced colitis model, treatment with **Ofirnoflast** resulted in a significant reduction in cytokine levels and improvement in physiological outcomes.[\[1\]](#)[\[2\]](#)

For illustrative purposes, the following table outlines the types of quantitative data typically collected in such studies.

Parameter	Ofirnoflast Treatment Group	Vehicle Control Group	Positive Control (e.g., Sulfasalazine)
Dose (mg/kg/day, p.o.)	Data not available	N/A	e.g., 50 mg/kg
Change in Body Weight (%)	Reported improvement	Expected decrease	Variable
Disease Activity Index (DAI) Score	Reported improvement	Expected increase	Variable
Colon Length (cm)	Reported improvement	Expected shortening	Variable
Histological Score	Reported improvement	Expected increase in inflammation	Variable
Myeloperoxidase (MPO) Activity (U/g tissue)	Reported reduction	Expected increase	Variable
IL-1 β Levels (pg/mL) in Colon Tissue	Significantly reduced [1] [2]	Elevated	Variable
TNF- α Levels (pg/mL) in Colon Tissue	Reported reduction	Elevated	Variable

Experimental Protocols

While a specific, detailed protocol for the administration of **Ofirnoflast** in a murine colitis model has not been publicly released, the following is a representative, detailed methodology for a typical acute DSS-induced colitis study, which can be adapted for the evaluation of novel oral therapeutics like **Ofirnoflast**.

Protocol: Acute DSS-Induced Colitis Model for Oral Therapeutic Evaluation

1. Animal Model:

- Species: Mouse
- Strain: C57BL/6 (commonly used for DSS-induced colitis)
- Age: 8-12 weeks
- Sex: Male or female (note that sex can influence disease severity)
- Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

- Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
- **Ofirnoflast** (or other test compound)
- Vehicle for **Ofirnoflast** (e.g., 0.5% methylcellulose in sterile water)
- Positive control (optional, e.g., sulfasalazine)
- Sterile drinking water
- Animal balance
- Gavage needles (for oral administration)
- Dissection tools
- Reagents for tissue processing and analysis (e.g., formalin, RNA stabilization solution, ELISA kits)

3. Experimental Design:

- Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
- Grouping: Randomly assign mice to experimental groups (n=8-10 mice per group):
 - Group 1: Healthy Control (no DSS, vehicle administration)
 - Group 2: DSS + Vehicle Control
 - Group 3: DSS + **Ofirnoflast** (low dose)
 - Group 4: DSS + **Ofirnoflast** (high dose)
 - Group 5: DSS + Positive Control (optional)
- Induction of Colitis:
 - Prepare a 2.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated depending on the DSS batch and mouse strain.
 - Provide the DSS solution as the sole source of drinking water to mice in Groups 2-5 for 5-7 consecutive days. Group 1 receives regular sterile drinking water.
 - Refresh the DSS solution every 2-3 days.

4. Dosing Regimen:

- Route of Administration: Oral gavage is a common method for ensuring accurate dosing of small molecules in preclinical models. **Ofirnoflast** is noted to be orally bioavailable.^{[1][2]}
- Preparation of **Ofirnoflast**: Prepare a homogenous suspension of **Ofirnoflast** in the chosen vehicle at the desired concentrations.
- Administration:
 - Begin daily oral administration of vehicle, **Ofirnoflast**, or positive control on Day 0 (concurrent with the start of DSS administration) and continue for the duration of the study (e.g., 7-10 days).

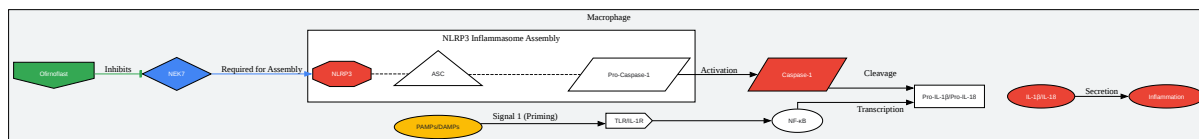
- The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

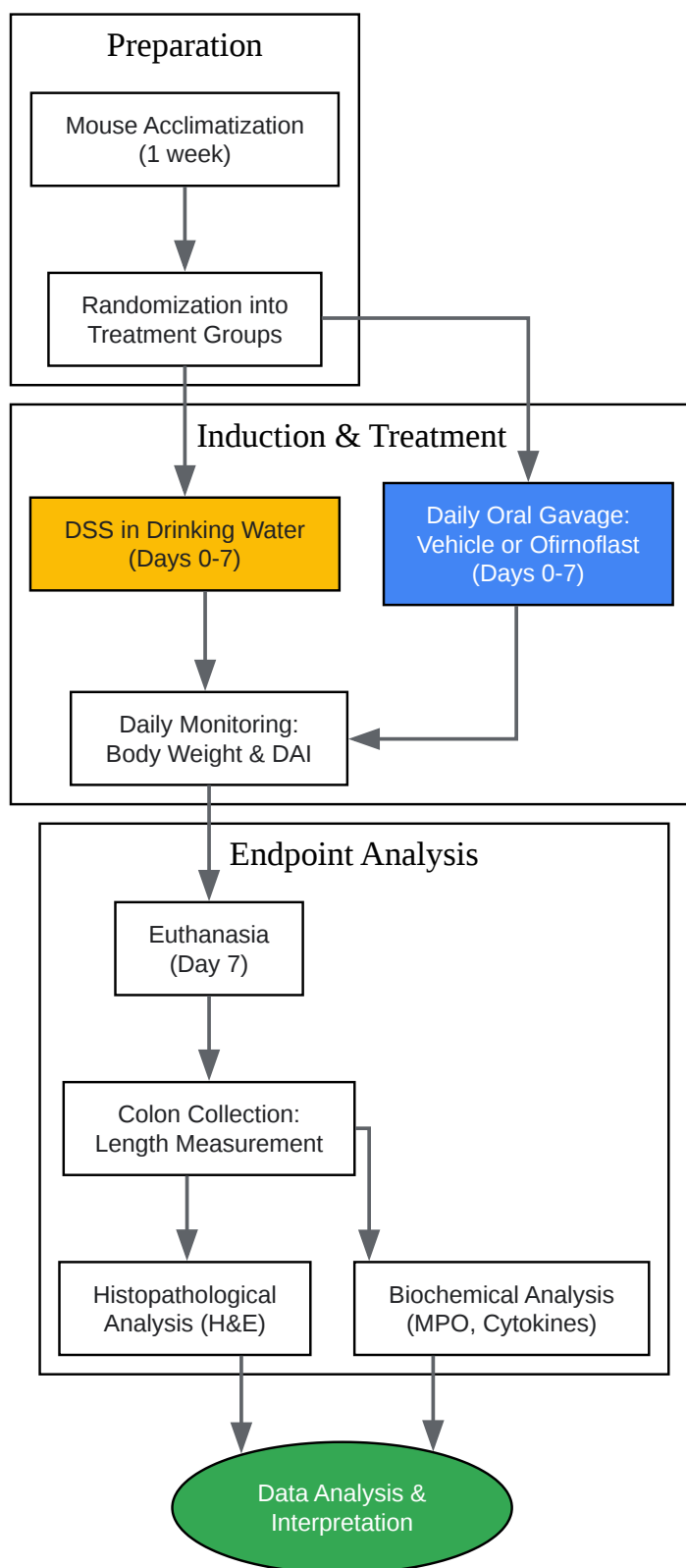
5. Monitoring and Endpoint Analysis:

- Daily Monitoring:
 - Record the body weight of each mouse daily.
 - Calculate the Disease Activity Index (DAI) daily based on the following parameters:
 - Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
 - Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
 - Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
- Termination of Experiment:
 - On the final day of the study (e.g., Day 7-10), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Sample Collection and Analysis:
 - Measure the length of the colon from the cecum to the anus.
 - Collect colon tissue for:
 - Histopathology: Fix a distal segment in 10% neutral buffered formalin for hematoxylin and eosin (H&E) staining to assess inflammation, ulceration, and crypt damage.
 - Biochemical Analysis: Snap-freeze a segment in liquid nitrogen for measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., IL-1 β , TNF- α) by ELISA or qPCR.

Visualizations

Signaling Pathway of Ofirnoflast Action





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